Fuc1-alpha-3GlcNAc1-b-4MU

Description

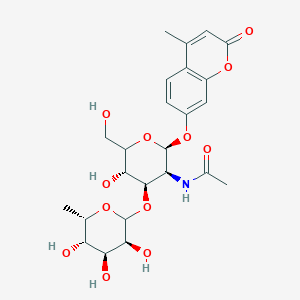

Fuc1-alpha-3GlcNAc1-b-4MU (α-L-Fucose-(1→3)-β-D-N-acetylglucosaminyl-4-methylumbelliferyl) is a synthetic fluorogenic substrate widely used in glycobiology to study enzymatic activity, particularly for α1-3 fucosidases and fucosyltransferases. Its structure consists of:

- Fucose (Fuc): Linked via an α1-3 glycosidic bond to N-acetylglucosamine (GlcNAc).

- GlcNAc: Connected via a β1-4 linkage to 4-methylumbelliferyl (4MU), a fluorescent reporter group.

The 4MU moiety releases a fluorescent signal upon enzymatic cleavage, enabling real-time quantification of enzyme kinetics. This compound is critical for investigating fucose-related pathways in cancer, inflammation, and microbial interactions .

Properties

IUPAC Name |

N-[(2S,3S,4R,5S)-5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO12/c1-9-6-16(28)35-14-7-12(4-5-13(9)14)34-23-17(25-11(3)27)22(19(30)15(8-26)36-23)37-24-21(32)20(31)18(29)10(2)33-24/h4-7,10,15,17-24,26,29-32H,8H2,1-3H3,(H,25,27)/t10-,15?,17-,18+,19+,20-,21-,22+,23+,24?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZNUDCKTVCLPO-KCLIHPBPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)C)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@H]([C@@H](C(O1)O[C@@H]2[C@@H]([C@@H](OC([C@H]2O)CO)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)C)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fuc1-alpha-3GlcNAc1-b-4MU involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. The reaction conditions typically require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of Fuc1-alpha-3GlcNAc1-b-4MU follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and reagents to produce the compound in bulk quantities. The process is optimized for efficiency, cost-effectiveness, and compliance with safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

Fuc1-alpha-3GlcNAc1-b-4MU undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield alcohols .

Scientific Research Applications

Fuc1-alpha-3GlcNAc1-b-4MU has a wide range of scientific research applications, including:

Chemistry: Used in the study of carbohydrate chemistry and glycan synthesis.

Biology: Utilized in the investigation of protein-glycan interactions and glycan-mediated biological processes.

Medicine: Applied in the development of diagnostic assays and therapeutic agents targeting glycan-related diseases.

Industry: Employed in the production of biochemical reagents and the development of biotechnological applications

Mechanism of Action

The mechanism of action of Fuc1-alpha-3GlcNAc1-b-4MU involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. The compound acts as a substrate for these enzymes, facilitating the study of their activity and function. The molecular targets and pathways involved include glycosyltransferases and glycosidases, which play crucial roles in glycan metabolism .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Structural Differences :

- Fuc1-alpha-3GlcNAc1-b-4MU is distinguished by its α1-3 fucosyl linkage, unlike β-linked substrates (e.g., Galβ1-3GalNAc-4MU). This confers specificity for α1-3 fucosidases, which are implicated in immune cell adhesion and tumor metastasis.

- Natural GSLs like Lc3Cer lack the 4MU group, relying on antibody-based detection (e.g., TE-5 mAb) rather than enzymatic fluorescence .

Functional Contrasts: Synthetic vs. Natural Compounds: While Fuc1-alpha-3GlcNAc1-b-4MU is optimized for in vitro enzyme assays, Lc3Cer and longer-chain GSLs (e.g., Lc5Cer, Lc7Cer) are endogenous biomarkers studied for their roles in cell signaling and cancer progression. Quantitative Limitations: Studies on Lc3Cer in leukemia cells (e.g., HL-60, K-562) were semi-quantitative due to scarce fetal tissue samples, whereas 4MU substrates enable precise kinetic measurements .

Research Applications: Fuc1-alpha-3GlcNAc1-b-4MU is pivotal in high-throughput screens for fucosidase inhibitors. In contrast, Lc3Cer and related GSLs are used in flow cytometry and immunohistochemistry to identify cancer-specific epitopes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.